Pyridine 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine 1 is a heterocyclic organic compound with the chemical formula C₅H₅N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is a colorless liquid with a distinctive, unpleasant fish-like odor. It is highly flammable and miscible with water and most organic solvents .
Synthetic Routes and Reaction Conditions:
Hantzsch Synthesis: This method involves the reaction of a β-keto ester, an aldehyde, and ammonia.
Chichibabin Synthesis: This industrial method involves the reaction of formaldehyde, ammonia, and acetaldehyde in the presence of an acid catalyst.
Bönnemann Cyclization: This method uses a transition-metal-catalyzed transformation to produce pyridine from acetylene and hydrogen cyanide.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar by fractional distillation.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine using concentrated sulfuric acid at high temperatures.
Types of Reactions:
Oxidation: Pyridine can be oxidized to pyridine N-oxide using peracids.
Reduction: Pyridine can be reduced to piperidine using hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for the oxidation of pyridine to pyridine N-oxide.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Pyridine N-oxide: Formed from the oxidation of pyridine.
Piperidine: Formed from the reduction of pyridine.
Pyridinium Salts: Formed from the reaction of pyridine with alkyl halides.
Scientific Research Applications
Pyridine 1 has a wide range of applications in scientific research:
Chemistry: Pyridine is used as a solvent and reagent in various chemical reactions.
Industry: Pyridine is used in the production of agrochemicals, dyes, and rubber products.
Mechanism of Action
Comparison with Similar Compounds
- Pyrimidine
- Quinoline
- Pyrrole
Biological Activity
Pyridine 1, a member of the pyridine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, antitumor, and other therapeutic properties, supported by research findings and case studies.
Overview of this compound
Pyridine is a heterocyclic aromatic organic compound with the formula C5H5N. Its structure consists of a six-membered ring containing five carbon atoms and one nitrogen atom. This unique configuration allows for various chemical modifications, leading to a wide range of derivatives with enhanced biological activities.
Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral properties of pyridine derivatives. This compound has been shown to exhibit significant activity against various pathogens, including bacteria and viruses.
- Antimicrobial Activity : Research indicates that pyridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study documented the synthesis of pyridine derivatives that displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their potential to inhibit SARS-CoV-2. The presence of specific functional groups in these compounds enhances their interaction with viral proteins, which is crucial for their antiviral efficacy .
Antitumor Activity
This compound has also been investigated for its antitumor properties. A comprehensive review focused on the structure-antiproliferative activity relationship of pyridine derivatives revealed that modifications at certain positions on the pyridine ring significantly enhance their efficacy against cancer cell lines.
- Case Study : In a study assessing various pyridine derivatives against cancerous cell lines, compounds with hydroxyl (-OH) and methoxy (-OCH₃) groups exhibited lower IC50 values, indicating higher antiproliferative activity compared to those with halogen substitutions .
Toxicological Studies
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Several studies have assessed the effects of pyridine exposure on human health:
- Liver Toxicity : Animal studies indicate that high doses of pyridine can lead to hepatotoxicity. For instance, a study involving Sprague-Dawley rats reported significant liver damage at doses exceeding 25 mg/kg/day . Histopathological examinations revealed increased incidences of hepatocellular adenomas and carcinomas in both male and female mice exposed to varying concentrations of pyridine .
- Neurological Effects : Exposure to high levels of pyridine has been associated with neurological effects, although specific mechanisms remain under investigation .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Properties
Molecular Formula |
C19H23ClN2O4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(1-ethylpyridin-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NURUHMMUJFXYDY-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.